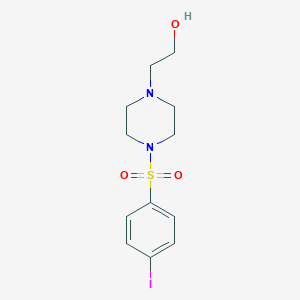![molecular formula C25H29Br2ClN4 B182791 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine CAS No. 69258-56-6](/img/structure/B182791.png)
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine, also known as AG-1478, is a chemical compound that has been extensively studied for its potential use as a pharmaceutical drug. It belongs to a class of compounds known as tyrosine kinase inhibitors, which are used to treat various types of cancer.
作用機序
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine acts as a competitive inhibitor of the ATP binding site on the EGFR, preventing the activation of downstream signaling pathways that are necessary for cell proliferation and survival. This inhibition leads to a decrease in cell growth and an increase in apoptosis, ultimately leading to the death of cancer cells.
生化学的および生理学的効果
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on EGFR activity, it has also been shown to inhibit the activity of other tyrosine kinases, including c-Src and c-Abl. It has also been shown to inhibit the growth of various types of cancer cells, including breast, lung, and pancreatic cancer cells.
実験室実験の利点と制限
One of the main advantages of 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine is its specificity for EGFR and other tyrosine kinases, making it a useful tool for studying the role of these proteins in cancer biology. However, one limitation of 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine is its relatively low potency compared to other tyrosine kinase inhibitors, which may limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research on 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine. One area of interest is the development of more potent and selective tyrosine kinase inhibitors based on the structure of 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine. Another area of interest is the use of 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine in combination with other cancer therapies, such as chemotherapy or radiation therapy, to improve treatment outcomes. Finally, further studies are needed to better understand the mechanisms of action of 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine and its potential use in the treatment of various types of cancer.
合成法
The synthesis of 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine involves several steps, including the reaction of 7-chloro-4-quinazolinylamine with 2,4-dibromostyrene, followed by the addition of diethylbromomalonate and subsequent deprotection of the resulting compound. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in various types of cancer. Inhibition of EGFR activity can lead to a reduction in cell proliferation and an increase in apoptosis, making 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine a promising candidate for cancer therapy.
特性
CAS番号 |
69258-56-6 |
|---|---|
製品名 |
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
分子式 |
C25H29Br2ClN4 |
分子量 |
580.8 g/mol |
IUPAC名 |
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C25H29Br2ClN4/c1-4-32(5-2)14-6-7-17(3)29-25-21-12-11-20(28)16-23(21)30-24(31-25)13-9-18-8-10-19(26)15-22(18)27/h8-13,15-17H,4-7,14H2,1-3H3,(H,29,30,31)/b13-9+ |
InChIキー |
TVHDODZRGVWAPS-UKTHLTGXSA-N |
異性体SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=C(C=C(C=C3)Br)Br |
SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=C(C=C(C=C3)Br)Br |
正規SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=C(C=C(C=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methylbenzo[h]quinoline](/img/structure/B182708.png)
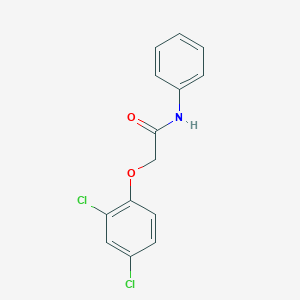
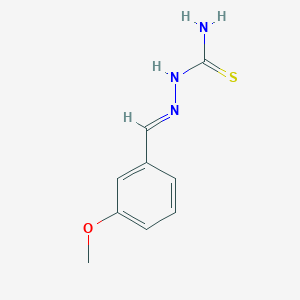
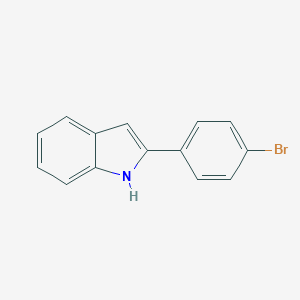
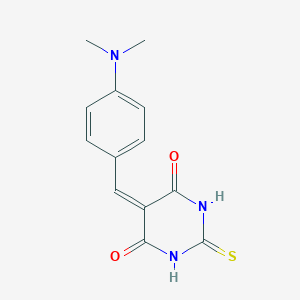
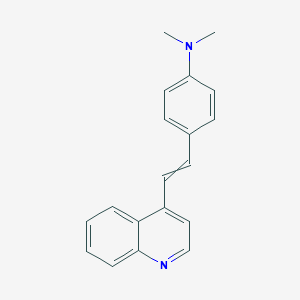
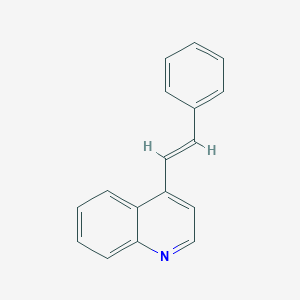
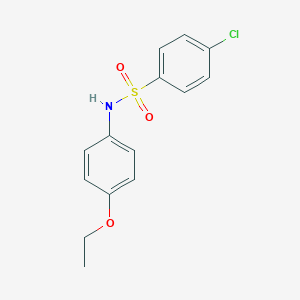
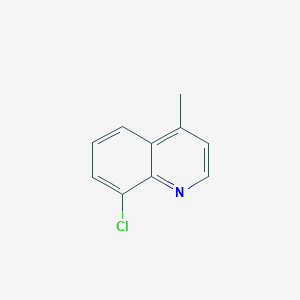
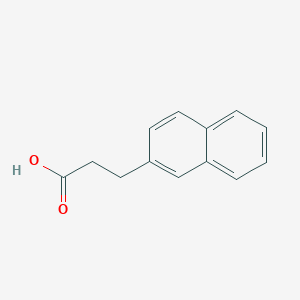
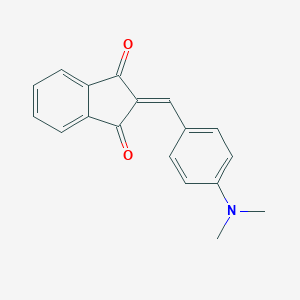
![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)

